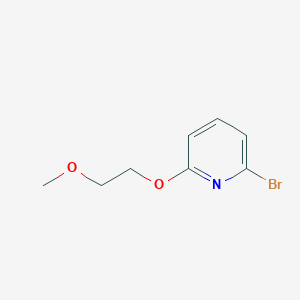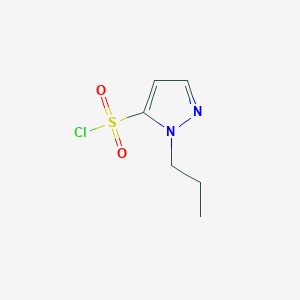
4-Amino-2-cyclopentylpyrimidine-5-carbonitrile
Descripción general
Descripción
4-Amino-2-cyclopentylpyrimidine-5-carbonitrile is a chemical compound with diverse scientific applications . It has a molecular weight of 188.23 and a molecular formula of C10H12N4 .
Synthesis Analysis
The synthesis of 4-Amino-2-cyclopentylpyrimidine-5-carbonitrile involves the use of tetrakis (triphenylphosphine) palladium (0) in tetrahydrofuran at 60℃ .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Amino-2-cyclopentylpyrimidine-5-carbonitrile include a molecular weight of 188.23 and a molecular formula of C10H12N4 . Unfortunately, specific details such as boiling point and storage conditions are not provided .Aplicaciones Científicas De Investigación
Antibacterial Activity
Research into pyrimidine derivatives, such as those synthesized from 4-amino-pyrimidine-5-carbonitrile, has demonstrated significant antibacterial properties. For instance, a study involving the synthesis of pyrazolo[3,4-d]pyrimidine derivatives from 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile showcased their potent antibacterial activity. This highlights the compound's relevance in developing new antibacterial agents (Rostamizadeh et al., 2013).
Molecular Structure Analysis
Another application is in the field of molecular structure analysis, where the derivatives of 4-amino-pyrimidine-5-carbonitrile have been studied through Raman and infrared spectra. This work aids in understanding the molecular structure and vibrational features of such compounds, contributing to the broader knowledge of pyrimidine chemistry (Abuelela et al., 2016).
Anticancer Research
The compound's derivatives have also found applications in anticancer research. A study reported the ultrasound-promoted synthesis of thiadiazolopyrimidine-6-carbonitrile derivatives, demonstrating in-vitro anticancer activities against several human tumor cell lines. This research underscores the potential of 4-amino-pyrimidine-5-carbonitrile derivatives as anticancer agents (Tiwari et al., 2016).
Prebiotic Chemistry
Furthermore, the compound plays a role in studies related to prebiotic chemistry. The conversion of 4-aminoimidazole-5-carbonitrile derivatives to purines suggests a plausible prebiotic pathway, offering insights into the chemical origins of life (Sanchez et al., 1968).
Synthesis of Fluorinated Derivatives
Additionally, 4-amino-pyrimidine-5-carbonitrile serves as a precursor in the synthesis of fluorinated pyrimidine derivatives, valuable in medicinal and agrochemical research due to their unique properties (Schmitt et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
4-amino-2-cyclopentylpyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-5-8-6-13-10(14-9(8)12)7-3-1-2-4-7/h6-7H,1-4H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUKHIRWVJHHTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC=C(C(=N2)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-cyclopentylpyrimidine-5-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-[1-(Piperazin-1-yl)ethyl]benzonitrile](/img/structure/B1528740.png)





![1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1528751.png)

